An In-Depth Technical Guide to 2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS: 1203499-21-1)
An In-Depth Technical Guide to 2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS: 1203499-21-1)
This technical guide provides a comprehensive overview of 2-Chloro-6-iodo-5-methylpyridin-3-ol, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its potential as a strategic building block in the synthesis of complex bioactive molecules.
Introduction: A Versatile Heterocyclic Scaffold
2-Chloro-6-iodo-5-methylpyridin-3-ol is a polysubstituted pyridine, a class of heterocyclic compounds that are foundational in the development of pharmaceuticals and agrochemicals.[1][2] The unique arrangement of its functional groups—a hydroxyl group, a methyl group, and two different halogens (chloro and iodo) at specific positions—makes it a highly versatile intermediate. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise introduction of various moieties through cross-coupling reactions, making it an invaluable tool for creating diverse molecular libraries for structure-activity relationship (SAR) studies.
The pyridine ring itself is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] The strategic placement of substituents on this core structure can fine-tune a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity.
Physicochemical and Structural Properties
The structural and chemical properties of 2-Chloro-6-iodo-5-methylpyridin-3-ol are summarized in the table below. These properties are essential for understanding its reactivity, handling, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1203499-21-1 | |
| Molecular Formula | C₆H₅ClINO | |
| Molecular Weight | 269.47 g/mol | |
| Appearance | Solid | |
| SMILES String | Cc1cc(O)c(Cl)nc1I | |
| InChI Key | QJKYNGZBHYGYFO-UHFFFAOYSA-N | |
| Hazard Codes | H302 (Harmful if swallowed) | |
| Signal Word | Warning |
Synthesis and Purification: A Proposed Pathway
The rationale behind this proposed synthesis lies in the sequential and regioselective introduction of the functional groups onto the pyridine core. Halogenation of pyridines can be challenging, often requiring harsh conditions and yielding mixtures of regioisomers.[6][7] Therefore, a strategy that builds the substituted ring or introduces functional groups in a controlled manner is preferred.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Chloro-6-iodo-5-methylpyridin-3-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 5-Methylpyridin-3-ol
-
To a cooled (0 °C) solution of 5-methylpyridin-3-ol in concentrated sulfuric acid, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with cold water, and dry the crude product.
Causality: The hydroxyl group is an activating group, directing electrophilic substitution. The precise position of nitration would need to be confirmed experimentally, as electronic and steric factors will influence the outcome.
Step 2: Chlorination
-
Treat the nitropyridine product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully quench the excess chlorinating agent by pouring the mixture onto ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: This step likely proceeds via the formation of a pyridinium intermediate, which is susceptible to nucleophilic attack by chloride, leading to the substitution of a hydrogen atom with chlorine, typically at the 2- or 6-position.
Step 3: Reduction of the Nitro Group
-
Dissolve the chlorinated nitro-pyridine in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the mixture if necessary and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst/iron salts and concentrate the filtrate to obtain the aminopyridine derivative.
Causality: The nitro group is reliably reduced to an amine under these standard conditions, providing a handle for the subsequent introduction of the iodine atom.
Step 4: Sandmeyer-type Iodination
-
Dissolve the aminopyridine from Step 3 in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
To this cold diazonium salt solution, add a solution of potassium iodide (KI).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography on silica gel.[8]
Causality: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into a halide via a diazonium salt intermediate. This allows for the regioselective introduction of iodine.
Analytical Characterization
While experimental data from the supplier is not available, the identity and purity of 2-Chloro-6-iodo-5-methylpyridin-3-ol can be confirmed using a suite of standard analytical techniques. The expected spectral data are outlined below.
Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ ~2.5 ppm (s, 3H)δ ~5-6 ppm (br s, 1H)δ ~7-8 ppm (s, 1H) | Methyl group protonsHydroxyl protonAromatic proton on the pyridine ring |
| ¹³C NMR | δ ~90-100 ppmδ ~110-120 ppm | Carbon atom attached to iodineCarbon atom attached to chlorine |
| IR Spectroscopy | ~3200–3600 cm⁻¹ (broad)~750–800 cm⁻¹ (strong)~500–600 cm⁻¹ (medium) | O-H stretching vibrationC-Cl stretching vibrationC-I stretching vibration |
| Mass Spectrometry (HRMS) | m/z ~269.47 ([M]⁺) | Molecular ion peak corresponding to the molecular weight |
Source for predicted data: Benchchem.[9]
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Applications in Research and Drug Development
2-Chloro-6-iodo-5-methylpyridin-3-ol is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[10] The two different halogen atoms at the 2- and 6-positions of the pyridine ring offer orthogonal reactivity, which is highly desirable in synthetic chemistry.
The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the selective functionalization at the 6-position while leaving the 2-chloro substituent intact for a subsequent transformation. This stepwise approach enables the synthesis of highly decorated pyridine scaffolds from a single starting material.
Potential Signaling Pathway Involvement
While there is no specific signaling pathway directly associated with 2-Chloro-6-iodo-5-methylpyridin-3-ol itself, its derivatives could be designed to target a variety of enzymes, receptors, and ion channels. For instance, substituted pyridines are known to be inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases.
Caption: Logical workflow illustrating the use of the title compound in synthesizing a potential kinase inhibitor.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 2-Chloro-6-iodo-5-methylpyridin-3-ol.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
Conclusion
2-Chloro-6-iodo-5-methylpyridin-3-ol is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its polysubstituted nature and the orthogonal reactivity of its halogen atoms provide a versatile platform for the development of novel, biologically active compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route based on established chemical principles, and its potential applications, offering valuable insights for researchers in the field.
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